Norethisterone 4beta,5-oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

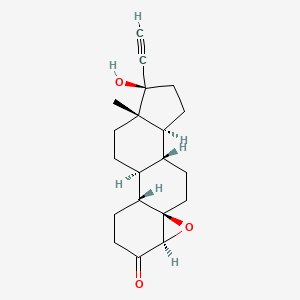

Norethisterone 4beta,5-oxide, also known as this compound, is a useful research compound. Its molecular formula is C20H26O3 and its molecular weight is 314.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Norethisterone 4beta,5-oxide exhibits several pharmacological actions that make it valuable in clinical settings:

- Progestational Activity : It mimics the action of natural progesterone, influencing the menstrual cycle and supporting pregnancy.

- Aromatase Inhibition : This compound has been identified as an irreversible inhibitor of aromatase, an enzyme crucial for estrogen synthesis. This property may have implications in treating estrogen-dependent cancers such as breast cancer .

- Androgenic and Estrogenic Effects : While primarily a progestin, norethisterone also has weak androgenic and estrogenic properties. These effects can be beneficial or adverse, depending on the context of use .

Hormonal Contraception

Norethisterone is commonly used in combination with estrogens in oral contraceptive formulations. Its effectiveness as a contraceptive is attributed to its ability to inhibit ovulation and alter the endometrial lining to prevent implantation .

Treatment of Endometriosis

Norethisterone is utilized in managing endometriosis-related pain. Studies indicate that treatment with norethisterone can reduce pelvic pain associated with endometriosis by suppressing ovulation and inducing endometrial atrophy . A clinical study reported that 50% of patients experienced relief from symptoms following treatment with progestins like norethisterone .

Hormone Replacement Therapy

In postmenopausal women, norethisterone is often combined with estrogens for hormone replacement therapy (HRT). It alleviates menopausal symptoms such as hot flashes and helps prevent osteoporosis by maintaining bone density .

Management of Amenorrhea and Dysfunctional Uterine Bleeding

Norethisterone is prescribed for amenorrhea (absence of menstruation) and dysfunctional uterine bleeding. It helps regulate menstrual cycles and manage abnormal bleeding patterns effectively .

Case Studies and Research Findings

Several case studies highlight the efficacy and safety of norethisterone:

- Endometriosis Treatment : A study involving 194 women treated with 5 to 15 mg/day of norethisterone acetate for an average duration of 13 months reported that over half of the participants experienced no side effects, while others reported mild issues like weight gain or acne .

- Hormonal Contraception Efficacy : In a large cohort study examining high-dosage norethisterone for miscarriage prevention, only a small percentage of women exhibited androgenic side effects, suggesting that lower doses may minimize adverse reactions while maintaining contraceptive efficacy .

Potential Risks and Side Effects

While norethisterone is generally well-tolerated, some potential side effects include:

- Androgenic Effects : High doses can lead to symptoms such as hirsutism (excess hair growth), acne, and voice changes due to its androgenic activity .

- Delayed Return to Fertility : Some users may experience irregular menstrual cycles after discontinuation of treatment; however, there is no evidence suggesting permanent infertility .

Eigenschaften

CAS-Nummer |

51267-63-1 |

|---|---|

Molekularformel |

C20H26O3 |

Molekulargewicht |

314.4 g/mol |

IUPAC-Name |

(1S,2R,6R,8R,11R,12S,15R,16S)-15-ethynyl-15-hydroxy-16-methyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-one |

InChI |

InChI=1S/C20H26O3/c1-3-19(22)10-8-14-12-7-11-20-15(4-5-16(21)17(20)23-20)13(12)6-9-18(14,19)2/h1,12-15,17,22H,4-11H2,2H3/t12-,13+,14+,15-,17+,18+,19+,20-/m1/s1 |

InChI-Schlüssel |

KFLSFLKSZVHGAZ-XNKASBSZSA-N |

SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC45C3CCC(=O)C4O5 |

Isomerische SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@@]45[C@@H]3CCC(=O)[C@@H]4O5 |

Kanonische SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC45C3CCC(=O)C4O5 |

Synonyme |

norethindrone-4 beta,5 beta-epoxide norethindrone-4 beta,5 beta-epoxide, (17alpha)-isomer norethindrone-4 beta,5 beta-epoxide, (4alpha,5alpha)-isomer norethisterone 4 beta,5-oxide norethisterone-4 beta,5 beta-epoxide |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.